molecular formula C36H30OSn2 B8038427 Oxygen(2-);triphenylstannanylium

Oxygen(2-);triphenylstannanylium

Cat. No.: B8038427
M. Wt: 716.0 g/mol
InChI Key: WXIRQWKQRDHYRJ-UHFFFAOYSA-N
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Description

Oxygen(2−);triphenylstannanylium is an organotin compound comprising a triphenylstannanylium cation (Ph₃Sn⁺) paired with an oxygen dianion (O²⁻). This ionic structure places it within the broader class of triphenyltin derivatives, which are characterized by their Sn–C bonds and varied anionic counterparts. Triphenyltin compounds are historically significant in industrial applications, including biocides, catalysts, and stabilizers in polymers .

Properties

IUPAC Name

oxygen(2-);triphenylstannanylium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;/q;;;;;;-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIRQWKQRDHYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[O-2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30OSn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

While specific data for Oxygen(2−);triphenylstannanylium are absent in the provided evidence, general trends for triphenyltin compounds can be inferred:

  • Solubility: Triphenyltin chloride is soluble in organic solvents (e.g., chloroform, benzene) but insoluble in water.
  • Thermal Stability : Triphenyltin derivatives decompose at temperatures above 200°C, with degradation pathways influenced by the anion. The oxygen dianion may promote oxidative decomposition .

Key Research Findings and Data Gaps

  • Toxicity: Organotin compounds like Ph₃SnCl exhibit significant toxicity (e.g., immunotoxicity and endocrine disruption). Oxygen(2−);triphenylstannanylium’s toxicity profile remains unstudied but is expected to align with other triphenyltin derivatives .
  • Stability: Hydrolysis and oxidation are major challenges for ionic triphenyltin salts. Comparative studies with Ph₃SnOAc suggest that Oxygen(2−);triphenylstannanylium may require inert atmospheres or stabilizing ligands for handling .
  • Industrial Relevance : The Merck Index highlights triphenyltin acetate’s use in antifouling paints, suggesting niche applications for Oxygen(2−);triphenylstannanylium in specialized coatings or reagents .

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